4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization :
- Indole derivatives, including 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde, are utilized in the synthesis of complex compounds and dyes. A study by Akgün and Tunalı (1988) explored the acid-catalyzed aldehyde-indole reaction for synthesizing indole dyes, demonstrating the potential of indole derivatives in dye production (Akgün & Tunalı, 1988).
Catalysis and Chemical Reactions :
- Indole-3-carbaldehyde, a related compound, has been employed in gold(I)-catalyzed cycloisomerizations, as reported by Kothandaraman et al. (2011). This process efficiently synthesizes various substrates, showcasing the versatility of indole derivatives in catalytic reactions (Kothandaraman et al., 2011).
Green Chemistry Applications :
- Madan (2020) highlighted the use of indole-3-carbaldehyde in green and sustainable nanocatalysis. The study emphasized the environmental and economic benefits of using indole derivatives in the synthesis of Knoevenagel condensed products (Madan, 2020).
Pharmaceutical and Biological Research :
- Indole derivatives have been identified as active components in anti-tumor, antimicrobial, and anti-inflammatory agents. This was demonstrated in a study by McKay et al. (2002), where bisindole alkaloids, including indole-3-carbaldehyde, were isolated from marine sponges, suggesting their potential in pharmaceutical applications (McKay et al., 2002).
properties
IUPAC Name |
4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-5(2)17-3-6(4-18)7-8(13)9(14)10(15)11(16)12(7)17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUVBLXTPBBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=C(C(=C2F)F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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